2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol
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Overview
Description
2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C6H11F2NO It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and an ethanol group
Mechanism of Action
- By inhibiting DPP-4, this compound prolongs the action of GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon release. Ultimately, this helps control blood sugar levels in individuals with type 2 diabetes .
- Additionally, the compound may modulate other receptors (such as GABA, glycine, and NMDA receptors), affecting neuronal function .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Cellular Effects
It’s likely that the compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently unavailable .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently unavailable .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol typically involves the reaction of 3,3-difluoropyrrolidine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used to replace the fluorine atoms, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Difluoropyrrolidin-1-yl)ethan-1-one: Similar structure but with a ketone group instead of an ethanol group.
2-(3,3-Difluoropyrrolidin-1-yl)acetic acid: Contains a carboxylic acid group instead of an ethanol group.
Uniqueness
2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol is unique due to its specific combination of a pyrrolidine ring, fluorine atoms, and an ethanol group
Properties
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)1-2-9(5-6)3-4-10/h10H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGUPRNVKSFVMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
950662-61-0 |
Source
|
Record name | 2-(3,3-difluoropyrrolidin-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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